Home > Products > Screening Compounds P49042 > 6-(4-isobutylphenyl)pyridazin-3(2H)-one
6-(4-isobutylphenyl)pyridazin-3(2H)-one - 1156363-19-7

6-(4-isobutylphenyl)pyridazin-3(2H)-one

Catalog Number: EVT-3083384
CAS Number: 1156363-19-7
Molecular Formula: C14H16N2O
Molecular Weight: 228.295
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(4-Hydroxyphenyl)pyridazin-3(2H)-one (1)

  • Compound Description: This compound serves as a key monomer in the synthesis of novel pyridazinone-containing poly(arylene ether)s []. This monomer is copolymerized with various bisphenols, such as bisphenol A (BPA) and 1,2-dihydro-4-(4-hydroxyphenyl)phthalazin-1(2H)-one (DHPZ), to generate polymers with desirable thermal properties. The resulting copolymers exhibit inherent viscosities ranging from 0.5–0.9 dL/g and glass-transition temperatures (Tg's) reaching up to 291 °C [].

4-(6-Chloropyridazin-3-yl)phenol (2)

  • Compound Description: Synthesized from 6-(4-hydroxyphenyl)pyridazin-3(2H)-one, this compound serves as another monomer in the production of high-Tg polymers []. Its incorporation into the polymer backbone alongside 4,4′-isopropylidenediphenol and bis(4-fluorophenyl)sulfone results in copolymers with enhanced thermal stability [].
  • Compound Description: This novel compound was synthesized and evaluated for its anticancer potential []. Molecular docking and molecular dynamics simulations demonstrated its ability to bind to key proteins involved in various cancer pathways, including EGFR, ERα, mTOR, PR, CDK2, and Survivin [].

6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (8a, CEP-26401; irdabisant)

  • Compound Description: This compound is a potent and selective histamine H3 receptor inverse agonist with potential for treating attentional and cognitive disorders []. It demonstrates high affinity for human and rat H3Rs and exhibits good pharmaceutical properties, including water solubility, permeability, lipophilicity, and minimal metabolism [].

6-(3,5-Dichloro-4-methylphenyl)pyridazin-3(2H)-one (Diclomezine)

  • Compound Description: This compound, known as diclomezine, is the subject of a crystal structure analysis which reveals details about its molecular geometry and intermolecular interactions [].
Overview

6-(4-isobutylphenyl)pyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinones, which are known for their diverse biological activities. This compound is characterized by the presence of a pyridazine ring substituted with a 4-isobutylphenyl group. Pyridazinones, including this specific derivative, have been investigated for various pharmacological properties, such as anti-inflammatory, analgesic, and antibacterial activities .

Source and Classification

The compound can be classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is synthesized from simpler precursors through various organic reactions, including the Mannich reaction and condensation reactions involving pyridazine derivatives. The classification of this compound falls within medicinal chemistry, particularly in the development of new therapeutic agents .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-(4-isobutylphenyl)pyridazin-3(2H)-one typically involves several steps:

  1. Starting Material Preparation: The synthesis often begins with 4-isobutylphenyl derivatives and pyridazine-3-one as key starting materials.
  2. Mannich Reaction: A common method used is the Mannich reaction, where formaldehyde and a cyclic secondary amine are reacted with the pyridazine derivative in ethanol at elevated temperatures (reflux) for an extended period (typically 24 hours) .
  3. Purification: After the reaction completion, the mixture is cooled, and the product is precipitated by adding crushed ice. The solid product is then filtered and recrystallized from an appropriate solvent, such as ethanol .

Yield and Characterization

The yield of 6-(4-isobutylphenyl)pyridazin-3(2H)-one can vary based on reaction conditions but generally falls within satisfactory ranges. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure and Data

The molecular structure of 6-(4-isobutylphenyl)pyridazin-3(2H)-one consists of a pyridazine ring fused with a phenyl group substituted at the para position with an isobutyl group. The molecular formula can be represented as C14H16N2OC_{14}H_{16}N_2O.

Structural Features:

  • Pyridazine Ring: A six-membered ring containing two nitrogen atoms.
  • Isobutyl Group: A branched alkyl group that contributes to the lipophilicity of the compound.

Data Representation

PropertyValue
Molecular FormulaC14H16N2OC_{14}H_{16}N_2O
Molecular Weight232.29 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Chemical Reactions Analysis

Reactions and Technical Details

6-(4-isobutylphenyl)pyridazin-3(2H)-one can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The nitrogen atoms in the pyridazine ring can act as nucleophiles in substitution reactions.
  2. Condensation Reactions: It can undergo condensation with other carbonyl compounds to form more complex structures.
  3. Hydrogenation: The double bonds present in some derivatives can be reduced under hydrogenation conditions.

These reactions contribute to its potential modification for enhanced biological activity .

Mechanism of Action

Process and Data

The mechanism of action for 6-(4-isobutylphenyl)pyridazin-3(2H)-one involves its interaction with specific biological targets:

  • Biological Targets: Pyridazinones often interact with enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases.
  • Inhibition Mechanism: By inhibiting these enzymes, the compound may reduce inflammation and pain perception.

Experimental data suggest that modifications to the structure can enhance potency against specific targets .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally appears as a crystalline solid.
  • Color: Light yellow to white crystals (varies based on purity).

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant analyses include thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability .

Applications

Scientific Uses

6-(4-isobutylphenyl)pyridazin-3(2H)-one has potential applications in various fields:

  • Pharmaceutical Development: Investigated for its anti-inflammatory, analgesic, and antibacterial properties.
  • Biochemical Research: Used as a tool compound in studies exploring enzyme inhibition mechanisms.
  • Drug Design: Serves as a lead compound for developing new therapeutic agents targeting inflammatory diseases.

Research continues to explore its efficacy and safety profiles in clinical settings .

Introduction to Pyridazinone-Based Pharmacophores

Historical Evolution of Pyridazin-3(2H)-one Scaffolds in Medicinal Chemistry

Pyridazin-3(2H)-one derivatives have evolved from early cardiovascular agents to versatile scaffolds in modern drug discovery. Initial interest emerged in the 1980s with pimobendan and zardaverine, which combined phosphodiesterase III (PDE-III) inhibition with positive inotropic effects for heart failure management [5] [6]. The core’s synthetic flexibility enabled systematic exploration of structure-activity relationships (SAR), leading to substitutions at positions 4 and 6 that modulate target affinity and selectivity. By the 2000s, research expanded into anti-inflammatory and oncology domains, leveraging the scaffold’s ability to mimic endogenous ligands and interact with diverse biological targets like GPCRs and kinases [1] [5]. Computational advances in the 2010s–2020s facilitated scaffold repurposing, transforming failed candidates (e.g., FPR ligands) into hits for new targets through inverse virtual screening [1].

Table 1: Historical Milestones in Pyridazinone Drug Development

Time PeriodKey CompoundsTherapeutic AreaStructural Innovation
1980s–1990sPimobendan, ZardaverineCardiovascular4,5-Dihydropyridazinones with PDE-III inhibition
2000–2010Arylpiperazine derivativesCNS (α1-adrenoceptor antagonists)N-alkylation with polymethylene spacers
2010–2020COX-II inhibitors (e.g., celecoxib analogs)Anti-inflammatory6-Aryl substitutions with sulfonamide groups
2020–PresentRepurposed pyridazinones (e.g., Floresta et al.)Oncology/Inflammation4,6-Disubstitution with isobutylphenyl

Therapeutic Potential of 4,6-Disubstituted Pyridazinone Derivatives [1]

4,6-Disubstituted pyridazin-3(2H)-ones demonstrate enhanced binding precision due to synergistic steric and electronic effects. Computational studies reveal that hydrophobic substituents at position 4 (e.g., alkylcarboxamido groups) enhance membrane permeability, while position 6 aryl groups enable π-stacking with target proteins. In a landmark study, Floresta et al. screened 52 pyridazinone analogs via inverse virtual screening (iVS), combining pharmacophore modeling and molecular docking [1]. Aspartate aminotransferase emerged as a high-affinity target, with binding stabilized by:

  • Hydrogen bonding between the pyridazinone carbonyl and Arg386.
  • Van der Waals interactions of 4-isobutyl groups with hydrophobic pockets.
  • π-π stacking of 6-aryl rings with Tyr70 and Phe108.

These derivatives show dual therapeutic promise:

  • Anti-inflammatory Effects: Inhibition of prostaglandin biosynthesis via COX-II binding, surpassing non-selective NSAIDs [3] [5].
  • Anticancer Activity: Disruption of mitochondrial metabolism in HCT116 colon cancer cells, reducing viability by 60–80% at 50 µM [2].

Table 2: SAR of 4,6-Disubstituted Pyridazin-3(2H)-ones

Position 4 SubstituentPosition 6 SubstituentPrimary TargetBiological ActivityAffinity (Ki or IC50)
-COCH34-(CH3)2CHCH2-C6H4Aspartate aminotransferaseMetabolic disruption0.82 µM (docking score) [1]
-CONHC3H73-Fluoro-4-methoxyphenylCOX-IIAnti-inflammatory0.12 µM [5]
-NH2PhenylHCT116 cellsAnti-proliferativeIC50 = 18.7 µM [2]

Rationale for Targeting 6-(4-Isobutylphenyl)pyridazin-3(2H)-one in Inflammation and Oncology Research

The strategic selection of 6-(4-isobutylphenyl)pyridazin-3(2H)-one arises from its structural and mechanistic congruence with validated pharmacophores:

  • Isobutylphenyl Bioisosterism: The 4-isobutylphenyl moiety mirrors ibuprofen’s pharmacophore, enabling competitive inhibition of COX-II’s hydrophobic channel. Molecular dynamics confirm stable binding via Val523 and Ser353 interactions, reducing prostaglandin E2 synthesis by >70% [3] [5].
  • Oncology Applications: The scaffold induces kynurenic acid accumulation in HCT116 cells—a marker of anti-proliferation—and suppresses serotonin-stimulated tumor growth at 10 µM [2]. Synergy with daunorubicin (IC50 reduction from 6.5 to 2.8 µM) highlights combinatorial potential [2].
  • Computational Validation: iVS prioritizes aspartate aminotransferase as a repurposing target, with binding free energies of −9.2 kcal/mol. The isobutyl group’s branched alkyl chain enhances cavity complementarity versus linear chains (ΔG = −7.4 kcal/mol) [1].

This compound’s dual mechanism—simultaneously targeting inflammatory enzymes and cancer metabolism—positions it as a lead for multifactorial diseases.

Properties

CAS Number

1156363-19-7

Product Name

6-(4-isobutylphenyl)pyridazin-3(2H)-one

IUPAC Name

3-[4-(2-methylpropyl)phenyl]-1H-pyridazin-6-one

Molecular Formula

C14H16N2O

Molecular Weight

228.295

InChI

InChI=1S/C14H16N2O/c1-10(2)9-11-3-5-12(6-4-11)13-7-8-14(17)16-15-13/h3-8,10H,9H2,1-2H3,(H,16,17)

InChI Key

AXCAYYNLSBEVJT-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=O)C=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.